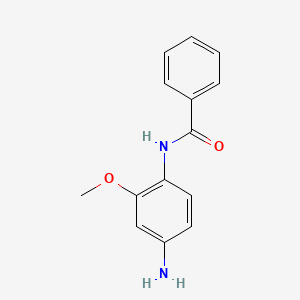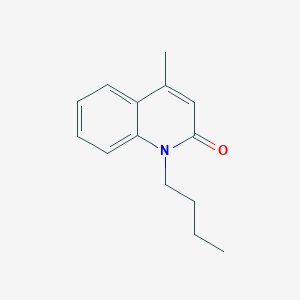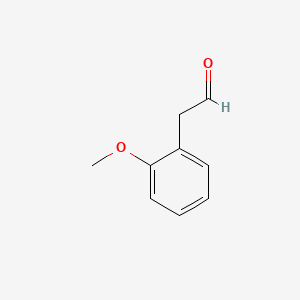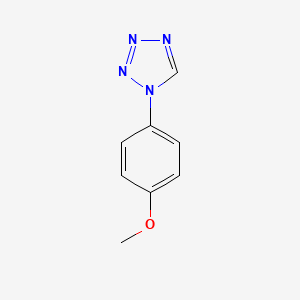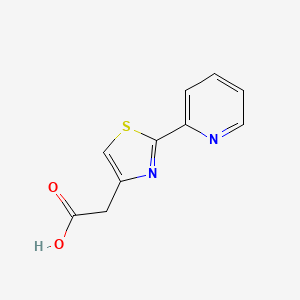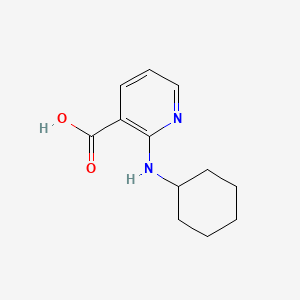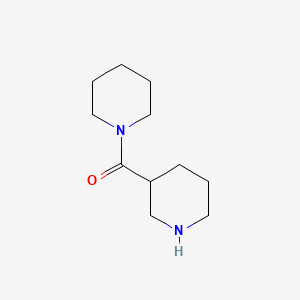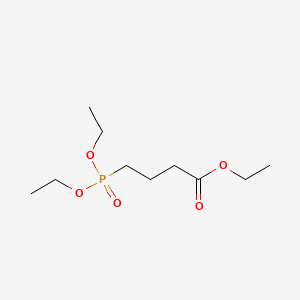
Triethyl 4-phosphonobutyrate
Vue d'ensemble
Description
Triethyl 4-phosphonobutyrate is a chemical compound with the molecular formula C10H21O5P . It is also known by other names such as ethyl 4-(diethoxyphosphoryl)butanoate and TRIETHYL4-PHOSPHONOBUTYRATE . The molecular weight of this compound is 252.24 g/mol .
Molecular Structure Analysis
The InChI key for Triethyl 4-phosphonobutyrate is FYESTJSRASJZOY-UHFFFAOYSA-N . The compound has a complex structure with 16 heavy atoms and a topological polar surface area of 61.8 Ų . The canonical SMILES representation is CCOC(=O)CCCP(=O)(OCC)OCC .Physical And Chemical Properties Analysis
Triethyl 4-phosphonobutyrate is a clear, colorless liquid . It has a refractive index of 1.4350-1.4400 at 20°C . The compound has a boiling point of 117°C to 119°C at 0.4mmHg .Applications De Recherche Scientifique
Subtle Actions of Related Phosphonobutyrates in Retinal Function
- Enhancement of Off Responses in Retina : Compounds like 2-amino-4-phosphonobutyrate (APB) have been studied for their effects on the retina. APB, in particular, is known to eliminate the On-bipolar cell light response and sometimes enhance Off responses of various inner retina neurons (Arkin & Miller, 1987).
Impact on Electroretinogram Dynamics
- Influence on ON Bipolar Neuron and Electroretinogram : Another study examined the dynamic responses in the ON bipolar neuron and their correlation with the electroretinogram (ERG), where compounds like APB were used to selectively suppress light responses (Tian & Slaughter, 1995).
Chemical Reactions with Similar Phosphonium Salts
- Phosphonium Salt Reactions : Research on phosphonium salts, which are chemically related to triethyl 4-phosphonobutyrate, shows diverse chemical reactivity. For instance, reactions involving phosphonium salts and tertiary amines have led to the formation of 4H-pyrans, highlighting the compound's potential in organic synthesis (Reynolds & Chen, 1981).
Synthesis and Binding Characterization
- Synthesis of Radio-labelled Analogs : Studies have also focused on synthesizing radio-labelled analogs like [3H]2-amino-4-phosphonobutyric acid. These compounds are crucial for understanding the binding to L-glutamate receptors and have applications in neurological research (Monaghan et al., 1983).
Polymer-Based Applications
- Polyelectrolyte Complexes for Encapsulation and Release : Phosphonium polyelectrolyte complexes, such as those involving poly[triethyl(4-vinylbenzyl)phosphonium chloride], have been studied for their ability to encapsulate and slowly release ionic cargo. This research is significant in the field of controlled drug delivery and biomaterials (Harrison et al., 2020).
Desalination Membrane Research
- Membrane Technology for Desalination : The research on quaternary phosphonium-based polymer membranes, including those related to triethyl phosphonates, has shown potential in desalination applications. These membranes exhibit properties like high salt rejection and chlorine resistance, important in water purification technology (Wang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-diethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYESTJSRASJZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299942 | |
| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phosphonobutyrate | |
CAS RN |
2327-69-7 | |
| Record name | 2327-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2327-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




